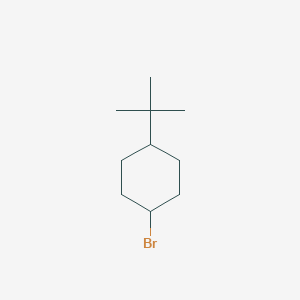

1-Bromo-4-tert-butylcyclohexane

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-tert-butylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLKCZOZKNQXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis of 1 Bromo 4 Tert Butylcyclohexane Isomers

Isomeric Forms: cis- and trans-1-Bromo-4-tert-butylcyclohexane

1-Bromo-4-tert-butylcyclohexane is a disubstituted cyclohexane (B81311), meaning two hydrogen atoms on the cyclohexane ring have been replaced by other groups—in this case, a bromine atom and a tert-butyl group. Due to the substitution at positions 1 and 4, this compound can exist as two distinct geometric isomers: cis and trans. mvpsvktcollege.ac.inpressbooks.pubminia.edu.eg

Cis-1-Bromo-4-tert-butylcyclohexane : In the cis isomer, both the bromine atom and the tert-butyl group are situated on the same side of the cyclohexane ring's general plane. mvpsvktcollege.ac.inpearson.com

Trans-1-Bromo-4-tert-butylcyclohexane : In the trans isomer, the bromine atom and the tert-butyl group are located on opposite sides of the ring's plane. mvpsvktcollege.ac.inpearson.com

These two isomers are diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org Their distinct spatial arrangements lead to significant differences in their conformational stability and chemical reactivity.

Cyclohexane Chair Conformations and Equilibrium Dynamics

To minimize angular and torsional strain, cyclohexane and its derivatives adopt a puckered, non-planar structure known as the chair conformation. vaia.comslideshare.net This conformation is the most stable arrangement for a six-membered ring. vaia.comslideshare.net In a chair conformation, the substituent positions are not equivalent; they are classified as either axial or equatorial.

Axial positions are perpendicular to the approximate plane of the ring, pointing straight up or down. mvpsvktcollege.ac.invaia.com

Equatorial positions point outwards from the "equator" of the ring, lying roughly within the plane. mvpsvktcollege.ac.invaia.com

A cyclohexane ring is not static; it can undergo a conformational interconversion known as a "ring flip." mvpsvktcollege.ac.inmasterorganicchemistry.com During a ring flip, one chair conformation converts into an alternative chair conformation, and in this process, all axial substituents become equatorial, and all equatorial substituents become axial. mvpsvktcollege.ac.inmasterorganicchemistry.com

The conformational equilibrium of a substituted cyclohexane is heavily influenced by the steric bulk of its substituents. Large, bulky groups experience significant steric strain when placed in the axial position due to 1,3-diaxial interactions. wikipedia.orglibretexts.org These are repulsive forces between an axial substituent and the two axial hydrogen atoms located on the same side of the ring, three carbons away. wikipedia.org

The tert-butyl group is exceptionally bulky. fiveable.me When forced into an axial position, the repulsion it experiences is so severe that the energy of the molecule increases dramatically. libretexts.orgwikipedia.org Consequently, the tert-butyl group has an overwhelming preference for the equatorial position to minimize these steric clashes. vaia.comfiveable.me This preference is so strong (over 99.9% in the equatorial position at equilibrium) that the cyclohexane ring is effectively "locked" into a single, dominant conformation. libretexts.orgchemistryschool.netmasterorganicchemistry.comstackexchange.com The energy required for the ring to flip to the conformation where the tert-butyl group is axial is prohibitively high. wikipedia.orgchemistryschool.net

With the tert-butyl group firmly anchored in the equatorial position, the position of the bromine atom is consequently determined by the isomer's configuration (cis or trans).

In cis-1-bromo-4-tert-butylcyclohexane , because both substituents must be on the same side of the ring, if the tert-butyl group is equatorial, the bromine atom must occupy the axial position. pearson.comvaia.com

In trans-1-bromo-4-tert-butylcyclohexane , the substituents are on opposite sides. Therefore, with the tert-butyl group in the equatorial position, the bromine atom must also be in the equatorial position to maintain the trans relationship. vaia.comvaia.com

This fixed positioning has profound implications for the reactivity of these isomers, particularly in elimination reactions, where a specific anti-periplanar geometry between the leaving group (bromine) and a hydrogen atom is required. vaia.comstackexchange.compearson.com The cis isomer, with its axial bromine, readily meets this geometric requirement, whereas the trans isomer, with its equatorial bromine, does not. vaia.comstackexchange.com

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value." The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk. masterorganicchemistry.comwikipedia.org

The A-value for the tert-butyl group is exceptionally high, typically cited as being around 4.7 to 5.0 kcal/mol, reflecting its powerful effect on locking the conformation. minia.edu.egmasterorganicchemistry.comwikipedia.org In contrast, the A-value for a bromine atom is significantly smaller, approximately 0.43-0.55 kcal/mol. masterorganicchemistry.compharmacy180.com This lower value is partly attributed to the longer carbon-bromine bond length, which places the bromine atom further from the ring and reduces the 1,3-diaxial interactions compared to a group like methyl, despite bromine's larger atomic size. masterorganicchemistry.com

The energy barrier for the interconversion between the two chair forms of cyclohexane itself is about 10 kcal/mol, passing through a high-energy "half-chair" transition state. masterorganicchemistry.com For a disubstituted cyclohexane like the trans isomer (diequatorial), the alternative diaxial conformer would be incredibly unstable. The energy cost would be the sum of the A-values for both groups, making the diaxial conformation virtually non-existent at equilibrium. For the cis isomer, the energy difference between the two possible chair conformations is the difference between the A-values of the two substituents. The conformation with the larger group (tert-butyl) in the equatorial position is strongly favored. libretexts.org

Table 1: A-Values for tert-Butyl and Bromine Substituents

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~4.7 - 5.0 minia.edu.egmasterorganicchemistry.comwikipedia.org | Very Strong |

| Bromine (-Br) | ~0.43 - 0.55 masterorganicchemistry.compharmacy180.com | Moderate |

Stereochemical Representations and Notation for Disubstituted Cyclohexanes

To accurately depict the stereochemistry of disubstituted cyclohexanes like this compound, chair conformations are essential. When drawing these structures, the cis or trans relationship must be clearly represented.

A common method is to consider the "up" or "down" orientation of the bonds to the substituents relative to the ring. libretexts.org

For a cis isomer, both substituent bonds will point to the same side (e.g., both "up" or both "down"). In the case of cis-1-bromo-4-tert-butylcyclohexane, this translates to one substituent being axial and the other equatorial (e.g., one axial-up and one equatorial-up). pressbooks.pub

For a trans isomer, the substituent bonds will point to opposite sides (e.g., one "up" and one "down"). pressbooks.pub In the most stable conformation of trans-1-bromo-4-tert-butylcyclohexane, this results in both groups being equatorial (one equatorial-up and one equatorial-down). vaia.com

These representations are crucial for understanding the spatial relationships between atoms and for predicting chemical properties and reactivity. brainly.com

Table 2: Summary of this compound Isomer Conformations

| Isomer | Most Stable Conformation | tert-Butyl Position | Bromine Position |

|---|---|---|---|

| cis-1-Bromo-4-tert-butylcyclohexane | Chair | Equatorial | Axial pearson.comvaia.com |

| trans-1-Bromo-4-tert-butylcyclohexane | Chair | Equatorial | Equatorial vaia.comvaia.com |

Reaction Mechanism Investigations: Unraveling Reactivity Pathways

Elimination Reactions (E1 and E2 Mechanisms)

Elimination reactions of 1-bromo-4-tert-butylcyclohexane are pivotal in demonstrating the principles of E1 and E2 pathways. The rigid conformational structure of this molecule, due to the large tert-butyl group preferring an equatorial position, creates distinct stereochemical environments for the cis and trans isomers, profoundly impacting their reaction rates and product distributions.

E2 Elimination: Stereoelectronic Requirements and Anti-Periplanar Geometry

The E2 (bimolecular elimination) reaction is a concerted process where a base removes a proton from a β-carbon simultaneously with the departure of the leaving group, resulting in the formation of a double bond. pearson.com A critical requirement for the E2 mechanism is a specific spatial arrangement of the departing hydrogen and leaving group known as anti-periplanar geometry. chemistrysteps.comucalgary.ca This alignment, where the hydrogen and leaving group are in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°), allows for the most efficient overlap of the developing p-orbitals to form the new π-bond. ucalgary.ca

In cyclohexane (B81311) systems, this anti-periplanar requirement translates to the hydrogen and the leaving group both needing to be in axial positions. ucalgary.calibretexts.org This stereoelectronic constraint is fundamental to understanding the reactivity of substituted cyclohexanes like this compound. While a syn-periplanar arrangement (0° dihedral angle) is also theoretically possible for elimination, it is energetically less favorable due to the eclipsed conformation of the substituents. ucalgary.ca

Comparative E2 Reactivity of cis- and trans-Isomers

A significant difference in E2 reaction rates is observed between the cis and trans isomers of this compound. vaia.comchegg.comchegg.com The cis isomer reacts significantly faster, in some cases over 500 times more rapidly, than the trans isomer. ucalgary.cachegg.com This marked difference is a direct consequence of the stereoelectronic requirements of the E2 reaction.

In the most stable chair conformation of cis-1-bromo-4-tert-butylcyclohexane, the bulky tert-butyl group occupies an equatorial position to minimize steric strain. brainly.compearson.com This forces the bromine atom into an axial position. libretexts.orgbrainly.compearson.com This axial orientation of the bromine is ideal for an E2 reaction, as there are two axial β-hydrogens on the adjacent carbons that are perfectly positioned in an anti-periplanar relationship to the leaving group. libretexts.orgbrainly.combrainly.com

Conversely, in trans-1-bromo-4-tert-butylcyclohexane, with the tert-butyl group in the preferred equatorial position, the bromine atom is also in an equatorial position. ucalgary.capearson.com In this conformation, the bromine is not anti-periplanar to any of the β-hydrogens. ucalgary.capearson.com For an E2 reaction to occur, the molecule would have to adopt a much less stable conformation where the tert-butyl group is axial, which is energetically unfavorable. libretexts.org As a result, the E2 elimination for the trans isomer is significantly slower. ucalgary.capearson.com

| Isomer | Relative E2 Reaction Rate | Reason for Reactivity |

|---|---|---|

| cis-1-Bromo-4-tert-butylcyclohexane | Fast | The bromine atom is in an axial position in the stable conformation, allowing for an ideal anti-periplanar arrangement with axial β-hydrogens. libretexts.orgbrainly.compearson.com |

| trans-1-Bromo-4-tert-butylcyclohexane | Slow | The bromine atom is in an equatorial position in the stable conformation, lacking an anti-periplanar relationship with any β-hydrogens. ucalgary.capearson.com |

Impact of Conformational Locking on E2 Reaction Rates

The tert-butyl group in this compound is so sterically demanding that it effectively "locks" the conformation of the cyclohexane ring, with the tert-butyl group strongly preferring the equatorial position. ucalgary.cabrainly.com This conformational rigidity is crucial for demonstrating the stereoelectronic requirements of the E2 reaction.

In the cis isomer, this locking places the bromine atom in an axial position, pre-organizing the molecule for a rapid E2 elimination. brainly.compearson.com The molecule does not need to overcome a significant energy barrier to achieve the necessary anti-periplanar geometry. pearson.com

For the trans isomer, the conformational lock places the bromine in an equatorial position. ucalgary.capearson.com To achieve the required anti-periplanar geometry for an E2 reaction, the cyclohexane ring would need to flip to a conformation where the tert-butyl group is in the highly unfavorable axial position. libretexts.org The significant steric strain associated with an axial tert-butyl group makes this conformation energetically inaccessible, thus severely inhibiting the rate of the E2 reaction. libretexts.orgpearson.com This demonstrates that when the required anti-periplanar geometry is not readily attainable due to conformational constraints, the E2 reaction pathway is significantly disfavored.

Regioselectivity and the Zaitsev/Hofmann Product Distribution

In many elimination reactions, if there are multiple types of β-hydrogens, a mixture of alkene products can be formed. The regioselectivity of these reactions is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.commasterorganicchemistry.com This is typically observed when using small, strong bases. libretexts.org

However, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can lead to the formation of the Hofmann product, which is the less substituted alkene. chemistrysteps.com This is because the bulky base has more difficulty accessing the more sterically hindered internal β-hydrogens, and therefore preferentially abstracts a less hindered, terminal β-hydrogen.

In the case of this compound, the elimination reaction of the cis isomer with a strong base like sodium ethoxide leads to the formation of 4-tert-butylcyclohexene (B1265666) as the sole alkene product. pearson.com This is because the only β-hydrogens that can achieve an anti-periplanar orientation to the axial bromine are on carbons 2 and 6 of the cyclohexane ring, both leading to the same Zaitsev product.

Kinetic Studies and Transition State Characteristics

Kinetic studies of E2 reactions show that they are typically second-order, meaning the rate of the reaction is dependent on the concentration of both the alkyl halide and the base. libretexts.org This is consistent with a bimolecular mechanism where both reactants are involved in the single, rate-determining step. libretexts.orglibretexts.org

The transition state of an E2 reaction is a highly organized assembly where the base is forming a bond with the β-hydrogen, the C-H bond is breaking, the C=C π-bond is forming, and the C-Br bond is breaking, all simultaneously. libretexts.org The geometry of this transition state must accommodate the anti-periplanar arrangement of the departing groups. ucalgary.calibretexts.org

The significant difference in the rate of E2 elimination between the cis and trans isomers of this compound provides strong evidence for the stereoelectronic requirements of the transition state. The cis isomer can readily achieve the low-energy, anti-periplanar transition state, leading to a faster reaction rate. The trans isomer, however, would have to contort into a high-energy, unstable transition state to meet the geometric requirements, resulting in a much slower reaction.

Influence of Base Strength and Sterics on E2 Pathways

The nature of the base used in an E2 reaction plays a crucial role in the reaction pathway and outcome. A strong base is generally required to facilitate the removal of the β-hydrogen in the concerted step. vaia.combrainly.com Common bases used for E2 reactions include alkoxides, such as sodium ethoxide or potassium tert-butoxide. pearson.comchemistrysteps.com

The steric bulk of the base can influence the regioselectivity of the elimination. As mentioned previously, a small, strong base like ethoxide will typically favor the formation of the more stable Zaitsev product. libretexts.org In contrast, a bulky base like tert-butoxide will preferentially abstract the most sterically accessible proton, leading to the Hofmann product. chemistrysteps.com

In the context of this compound, because the cis isomer has accessible axial β-hydrogens, even a bulky base can effectively promote elimination to form 4-tert-butylcyclohexene. For the trans isomer, the rate of elimination is slow regardless of the base used, due to the unfavorable stereochemistry.

E1 Elimination: Carbocation Intermediate Formation and Stability

The E1 (Elimination, Unimolecular) reaction proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. saskoer.camasterorganicchemistry.com This is followed by the removal of a proton by a weak base to form an alkene. saskoer.calibretexts.org The stability of the carbocation is a crucial factor governing the rate of an E1 reaction. masterorganicchemistry.com In the case of this compound, the departure of the bromide ion results in a secondary carbocation.

Influence of Solvent and Leaving Group on E1 Pathway

The E1 pathway is significantly influenced by both the solvent and the nature of the leaving group.

Solvent: Polar protic solvents are known to facilitate E1 reactions. youtube.com These solvents can solvate both the carbocation intermediate and the leaving group, stabilizing them and thus lowering the activation energy for the initial ionization step. youtube.com The rate of E1 reactions is often dependent on the solvent's polarity and ionic strength. dalalinstitute.com For instance, the use of ionizing solvents can promote E1 reactions. msu.edu

Leaving Group: A good leaving group is essential for the E1 mechanism as it must be able to depart on its own to form the carbocation. stackexchange.com The stability of the leaving group as an independent species is key; weaker bases make better leaving groups. youtube.com Bromine is considered a good leaving group, which favors the E1 pathway for this compound. stackexchange.com The choice of leaving group can influence the competition between E1 and E2 mechanisms, with better leaving groups favoring the E1 pathway. dalalinstitute.com

| Factor | Influence on E1 Pathway |

| Solvent | Polar protic and ionizing solvents stabilize the carbocation intermediate, favoring the E1 reaction. youtube.comdalalinstitute.com |

| Leaving Group | A good, stable leaving group (like bromide) is necessary for the initial ionization step of the E1 mechanism. youtube.comstackexchange.com |

Stereochemical Outcomes in E1 Eliminations

A key feature of the E1 reaction is the formation of a planar carbocation intermediate. saskoer.ca This planarity allows the base to abstract a proton from either side, leading to the potential for different stereoisomeric alkene products. Generally, E1 reactions are stereoselective, favoring the formation of the more stable (more substituted) alkene, an observation known as Zaitsev's Rule. saskoer.ca Due to the free rotation around the single bonds in the carbocation intermediate, the reaction can lead to a mixture of E and Z isomers. youtube.comlibretexts.org However, steric interactions in the transition state leading to the alkene often result in a preference for the trans (E) isomer, where the larger substituents are further apart. saskoer.calibretexts.org

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

Alongside elimination, this compound can also undergo nucleophilic substitution reactions. The specific mechanism, either SN1 (Substitution, Nucleophilic, Unimolecular) or SN2 (Substitution, Nucleophilic, Bimolecular), is largely dictated by the substrate's structure, the nucleophile, the leaving group, and the solvent.

SN1 Mechanism: Carbocation Formation and Solvolysis

The SN1 reaction, much like the E1 reaction, proceeds through a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The rate-determining step is the unimolecular dissociation of the substrate to form this carbocation. masterorganicchemistry.com This reaction is often in competition with the E1 reaction. masterorganicchemistry.commsu.edu

Solvolysis is a specific type of SN1 reaction where the solvent acts as the nucleophile. youtube.comyoutube.com For example, when this compound is dissolved in a solvent like methanol (B129727), the methanol can act as the nucleophile, attacking the carbocation to form an ether product. stackexchange.com

Comparative SN1 Reactivity of cis- and trans-Isomers

The cis and trans isomers of this compound exhibit different reactivities in SN1 reactions. The bulky tert-butyl group preferentially occupies the equatorial position to minimize steric strain. pearson.com In the cis isomer, this forces the bromine atom into the axial position. pearson.com In the trans isomer, the bromine is in the equatorial position. pearson.com

The axial bromine in the cis isomer can dissociate more readily to form the carbocation, leading to a faster SN1 reaction rate compared to the trans isomer. stackexchange.com This is because the departure of the axial leaving group is sterically more favorable. pearson.com

| Isomer | Bromine Position (in stable conformation) | Relative SN1 Reactivity |

| cis-1-Bromo-4-tert-butylcyclohexane | Axial pearson.com | Faster stackexchange.com |

| trans-1-Bromo-4-tert-butylcyclohexane | Equatorial pearson.com | Slower stackexchange.com |

Stereochemical Implications of SN1 Pathways

The stereochemical outcome of an SN1 reaction is a direct consequence of the planar carbocation intermediate. libretexts.orgmasterorganicchemistry.com Since the nucleophile can attack this planar intermediate from either face, a mixture of stereoisomeric products is typically formed. libretexts.org This often leads to racemization if the starting material is chiral. masterorganicchemistry.com

However, the reaction may not always produce a perfect 50:50 mixture of enantiomers. The departing leaving group can temporarily shield one face of the carbocation, leading to a slight preference for attack from the opposite side, resulting in a partial inversion of configuration. libretexts.orgyoutube.com This phenomenon is attributed to the formation of an "intimate ion pair" between the carbocation and the leaving group. youtube.com

SN2 Mechanism: Backside Attack and Stereochemical Inversion

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". masterorganicchemistry.com This approach leads to an inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. masterorganicchemistry.comyoutube.com

In the context of this compound, the stereochemical outcome of an SN2 reaction is directly dependent on the conformation of the starting isomer. The bulky tert-butyl group preferentially occupies the equatorial position to minimize steric strain. pearson.com In cis-1-bromo-4-tert-butylcyclohexane, this forces the bromine atom into the axial position. pearson.com For an SN2 reaction to occur, the nucleophile must approach from the equatorial direction to execute the backside attack on the carbon bearing the axial bromine. spcmc.ac.in This results in the formation of a trans product with an inverted stereocenter. spcmc.ac.in

Conversely, in trans-1-bromo-4-tert-butylcyclohexane, the bromine atom is in the more stable equatorial position. pearson.com A backside attack would require the nucleophile to approach from the sterically hindered axial face of the cyclohexane ring. This axial approach is disfavored due to significant steric hindrance from the axial hydrogens.

Steric hindrance plays a pivotal role in determining the rate of SN2 reactions. nih.govlibretexts.orgyoutube.com The rate of reaction diminishes significantly as the substitution on the carbon atom bearing the leaving group increases, following the general trend of methyl > primary > secondary >> tertiary. masterorganicchemistry.commasterorganicchemistry.com This is due to the increased steric repulsion between the incoming nucleophile and the substituents on the electrophilic carbon, which shields the carbon from nucleophilic attack. libretexts.orgyoutube.com

In this compound, the rigid chair conformation, dictated by the equatorial preference of the large tert-butyl group, creates a distinct steric environment for each isomer.

cis-Isomer: With the bromine in the axial position, the backside approach for the nucleophile is from the less hindered equatorial direction. spcmc.ac.in This conformation is relatively open to nucleophilic attack, allowing for a more favorable SN2 reaction rate compared to the trans isomer.

trans-Isomer: The equatorial bromine atom presents a significant challenge for an SN2 reaction. The required backside attack must occur from the axial face, which is sterically congested by the two axial hydrogens at the C-3 and C-5 positions (1,3-diaxial interactions). brainly.com This steric hindrance dramatically slows down the SN2 reaction rate for the trans isomer. In fact, for a reaction with a tosylate leaving group, the trans isomer reacts 19 times faster than the cis, highlighting the impact of the chair flip and the locked conformation. masterorganicchemistry.com

Even under conditions that would typically favor an SN2 reaction (e.g., a strong, non-bulky nucleophile), elimination reactions, particularly the bimolecular elimination (E2) pathway, can be a significant competitor. youtube.comvaia.com The E2 mechanism has a strict stereoelectronic requirement: the hydrogen to be abstracted and the leaving group must be in an anti-periplanar (180°) arrangement. pearson.com

For the isomers of this compound, their conformational rigidity dictates their propensity for E2 elimination:

cis-Isomer: In the stable chair conformation, the axial bromine is anti-periplanar to the axial hydrogens on the adjacent carbons (C-2 and C-6). pearson.comvaia.com This ideal geometric arrangement makes the cis isomer highly susceptible to E2 elimination, and this pathway often dominates over SN2, especially with stronger bases. pearson.comvaia.comchegg.comchegg.comchegg.com The rate of this E2 reaction is dependent on the concentration of the base. brainly.com

trans-Isomer: With an equatorial bromine, there are no adjacent hydrogens in an anti-periplanar orientation. pearson.com For an E2 reaction to occur, the molecule would have to adopt a much higher energy twist-boat conformation, or the reaction would have to proceed through a less favorable syn-periplanar elimination. Consequently, the E2 reaction for the trans isomer is significantly slower than for the cis isomer. pearson.comchegg.combrainly.com

Therefore, while the cis isomer is sterically more accessible for an SN2 attack than the trans isomer, its ideal geometry for E2 often leads to elimination as the major reaction pathway when a sufficiently strong base is used. brainly.comchegg.com

Interplay and Competition between Substitution and Elimination Pathways

The reaction of this compound with a nucleophile/base is a classic example of the competition between substitution and elimination pathways. vaia.combrainly.com The distribution of products is highly dependent on the specific isomer used and the reaction conditions. youtube.comyoutube.com

The outcome of the reaction, whether it is predominantly substitution or elimination, is governed by several key factors:

Substrate Structure: As discussed, the stereochemistry of the substrate is critical. The cis-isomer, with its axial bromine, is primed for E2 elimination due to the readily available anti-periplanar arrangement of a β-hydrogen and the leaving group. pearson.comvaia.com The trans-isomer, with its equatorial bromine, lacks this arrangement and thus reacts much more slowly via the E2 pathway. pearson.com For SN2 reactions, the cis-isomer is also more reactive due to the less hindered equatorial approach for the nucleophile. spcmc.ac.in Tertiary substrates, in general, are too sterically hindered for SN2 reactions. youtube.comlibretexts.orgpressbooks.pubmasterorganicchemistry.com

Base/Nucleophile Strength: The nature of the reagent is crucial.

Strong, non-bulky bases (e.g., sodium ethoxide) will favor the E2 pathway, especially with the cis-isomer. pearson.comyoutube.com

Strong, bulky bases (e.g., potassium tert-butoxide) will strongly favor E2 elimination for both primary and secondary substrates. brainly.comlibretexts.orgpressbooks.pub

Good nucleophiles that are weak bases (e.g., iodide ion, thiols) will favor the SN2 pathway, particularly with primary and secondary substrates that are not sterically hindered. masterorganicchemistry.comyoutube.com

Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Elimination reactions result in an increase in the number of molecules in the system, which leads to an increase in entropy (ΔS). masterorganicchemistry.comyoutube.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term makes ΔG more negative at higher temperatures, thus making elimination more spontaneous. youtube.com Elimination reactions also tend to have a higher activation energy than substitution reactions, and the increased thermal energy at higher temperatures helps overcome this barrier. youtube.com

The ratio of substitution to elimination products can be experimentally determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the components of the product mixture.

The following table summarizes the expected major reaction pathways and products for the isomers of this compound under different conditions.

| Isomer | Reagent | Conditions | Major Pathway | Major Product(s) |

| cis-1-bromo-4-tert-butylcyclohexane | Strong, non-bulky base (e.g., NaOEt in EtOH) | - | E2 | 4-tert-butylcyclohexene |

| trans-1-bromo-4-tert-butylcyclohexane | Strong, non-bulky base (e.g., NaOEt in EtOH) | Heat | Slow E2 | 4-tert-butylcyclohexene |

| cis-1-bromo-4-tert-butylcyclohexane | Good nucleophile, weak base (e.g., NaI in acetone) | - | SN2 | trans-1-iodo-4-tert-butylcyclohexane |

| trans-1-bromo-4-tert-butylcyclohexane | Good nucleophile, weak base (e.g., NaI in acetone) | - | Very slow SN2 | cis-1-iodo-4-tert-butylcyclohexane |

| trans-1-bromo-4-tert-butylcyclohexane | Weak nucleophile/weak base (e.g., EtOH) | Heat | SN1/E1 | cis- and trans-1-ethoxy-4-tert-butylcyclohexane, 4-tert-butylcyclohexene |

Note: The reactivity of the trans-isomer is generally much lower than the cis-isomer under both SN2 and E2 conditions. pearson.comchegg.com With weak nucleophiles and weak bases, the reaction can proceed through a carbocation intermediate (SN1/E1), especially with heating, as the C-Br bond in the more stable trans-isomer can dissociate. stackexchange.comechemi.com

Advanced Spectroscopic Analysis for Structural and Conformational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure and dynamics of 1-Bromo-4-tert-butylcyclohexane isomers.

The conformationally rigid nature of the cis and trans isomers of this compound results in chemically distinct environments for the axial and equatorial protons on the cyclohexane (B81311) ring, which can be resolved using high-resolution ¹H NMR.

In the trans isomer, the bromine atom is equatorial, which places the proton on the same carbon (H-1) in an axial position. This axial proton typically exhibits large axial-axial (J_ax,ax) couplings with the adjacent axial protons on C2 and C6, resulting in a broad multiplet, often described as a "triplet of triplets." Conversely, in the cis isomer, the bromine atom is axial, placing the H-1 proton in an equatorial position. This equatorial proton shows smaller equatorial-axial (J_eq,ax) and equatorial-equatorial (J_eq,eq) couplings, leading to a narrower and more sharply defined multiplet.

The chemical shifts of the ring protons are also influenced by the anisotropy of the C-Br bond and other through-space effects. The large tert-butyl group provides a fixed reference point, simplifying the spectral analysis.

Table 1: ¹H NMR Data for this compound Isomers

| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|---|

| cis-1-Bromo-4-tert-butylcyclohexane | H-1 (equatorial) | ~4.6 (multiplet) | Smaller J values expected due to eq-ax and eq-eq couplings. |

| Ring Protons | 1.0 - 2.4 | Complex multiplets. | |

| t-Butyl Protons | ~0.87 (singlet) | N/A | |

| trans-1-Bromo-4-tert-butylcyclohexane | H-1 (axial) | ~3.9 (broad multiplet) | Larger J values expected due to ax-ax couplings. |

| Ring Protons | 1.2 - 2.2 | Complex multiplets. | |

| t-Butyl Protons | ~0.86 (singlet) | N/A |

Note: Exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. The provided values are approximate and based on typical spectra.

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, including the stereochemical orientation of substituents.

A key diagnostic feature in the ¹³C NMR spectra is the chemical shift of C-1 (the carbon bonded to bromine) and the carbons at the C-3 and C-5 positions (gamma carbons). Due to the "gamma-gauche effect," an axial substituent causes a shielding effect (an upfield shift to a lower ppm value) on the gamma carbons. Therefore, in the cis isomer, where the bromine is axial, the C-3 and C-5 carbons are expected to be shielded compared to the same carbons in the trans isomer, where the bromine is equatorial. docbrown.info The C-1 chemical shift is also characteristically different between the two isomers.

Table 2: ¹³C NMR Chemical Shift Data for this compound Isomers

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| cis-1-Bromo-4-tert-butylcyclohexane | C-1 (CH-Br) | ~63.4 |

| C-2, C-6 | ~35.5 | |

| C-3, C-5 | ~25.8 | |

| C-4 | ~47.9 | |

| C(t-Bu) | ~32.3 | |

| CH₃(t-Bu) | ~27.5 | |

| trans-1-Bromo-4-tert-butylcyclohexane | C-1 (CH-Br) | ~67.1 |

| C-2, C-6 | ~38.0 | |

| C-3, C-5 | ~28.5 | |

| C-4 | ~48.2 | |

| C(t-Bu) | ~32.4 | |

| CH₃(t-Bu) | ~27.6 |

Note: Data compiled from spectral databases and may vary slightly. spectrabase.comspectrabase.com

Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes, such as conformational inversions. utoronto.ca For most 4-tert-butylcyclohexane derivatives, the energy barrier for ring inversion is very high, and the equilibrium lies heavily in favor of the conformer with the equatorial tert-butyl group.

However, DNMR studies on the closely related cis-1,4-di-tert-butylcyclohexane provide valuable insight into the energetics of conformational exchange in highly strained cyclohexane systems. sikhcom.netnih.gov In this molecule, the extreme steric hindrance forces a significant population of the molecule into a non-chair, twist-boat conformation. Low-temperature ¹³C NMR experiments have successfully "frozen out" these conformations, allowing for the direct observation of both the chair and twist-boat forms. sikhcom.netnih.govresearchgate.net

By analyzing the spectra at various temperatures, researchers have quantified the free-energy barriers (ΔG‡) for the interconversion between these conformers. nih.gov

Table 3: Conformational Exchange Data for the Model Compound cis-1,4-Di-tert-butylcyclohexane

| Exchange Process | Temperature (°C) | Free-Energy Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| Twist-Boat (major) to Chair (minor) | -148.1 | 6.83 |

| Chair (minor) to Twist-Boat (major) | -148.1 | 6.35 |

Data from a DNMR study on cis-1,4-di-tert-butylcyclohexane. sikhcom.netnih.gov

These findings demonstrate that while the chair is the ground-state conformation for most cyclohexanes, significant steric strain can lead to accessible twist-boat conformers and measurable exchange dynamics.

Other Spectroscopic Techniques for Complementary Data (e.g., X-ray Crystallography for solid-state structure, if available)

While NMR provides extensive data on the structure in solution, X-ray crystallography offers the definitive determination of a molecule's solid-state structure, providing precise measurements of bond lengths, bond angles, and torsional angles.

As of the latest literature surveys, a specific X-ray crystal structure for this compound has not been prominently reported. If such data were available, it would confirm the chair conformation of the cyclohexane ring and provide exact geometric parameters for both the cis (axial bromine) and trans (equatorial bromine) isomers in the crystalline state. This would allow for a direct comparison between the solid-state structure and the conformation observed in solution via NMR.

Computational Chemistry Approaches to Conformational Energies and Reaction Energetics

Molecular Mechanics (MM) and Force Field Calculations for Conformational Search and Strain Energy

Molecular mechanics (MM) provides a computationally efficient approach to explore the potential energy surface of molecules and determine the steric strain associated with different conformations. By treating molecules as a collection of atoms connected by springs, MM calculations can rapidly assess the energies of various conformers.

For 1-bromo-4-tert-butylcyclohexane, the primary determinant of conformational preference is the large tert-butyl group, which overwhelmingly favors the equatorial position to minimize steric hindrance. This preference effectively "locks" the cyclohexane (B81311) ring in a specific chair conformation. In the case of the trans isomer, this results in the bromine atom also occupying an equatorial position. Conversely, in the cis isomer, the bromine atom is forced into an axial position.

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

For a more accurate description of the electronic structure and energetics, quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are employed. These methods provide a more rigorous treatment of the molecule's electronic distribution and can be used to optimize geometries, calculate relative energies, and model reaction pathways.

Optimization of Ground State and Transition State Geometries

Quantum chemical calculations allow for the precise determination of the lowest energy (ground state) geometries of the cis and trans isomers of this compound. These calculations confirm that in the most stable conformation of the trans isomer, both the tert-butyl group and the bromine atom are in equatorial positions. For the cis isomer, the most stable conformation features an equatorial tert-butyl group and an axial bromine atom. chegg.compearson.com

The least stable chair conformation for the cis isomer would involve both the tert-butyl group and the bromine atom in axial positions, leading to significant steric strain from 1,3-diaxial interactions. brainly.com Transition state geometries, for processes such as chair-to-chair interconversion or elimination reactions, can also be modeled. For instance, the transition state for the E2 elimination of the cis isomer involves the anti-periplanar arrangement of an axial hydrogen and the axial bromine, a geometry that is readily accessible. libretexts.orgvaia.comvaia.com

Calculation of Relative Isomer Stabilities and Conformational Free Energies

DFT and ab initio methods can provide quantitative values for the relative stabilities of the different conformers and isomers. While a specific published value for the energy difference between the cis and trans isomers of this compound is not readily found, the principles of conformational analysis allow for a qualitative prediction. The trans isomer, with both bulky groups in the favorable equatorial position, is expected to be more stable than the cis isomer, which must accommodate an axial bromine atom.

Computational studies on the related cis-1,4-di-tert-butylcyclohexane have shown that the twist-boat conformation can be more stable than the chair conformation to alleviate steric strain. sikhcom.net Free-energy barriers for the interconversion of different conformations have been calculated for this molecule using both MM and ab initio methods, highlighting the quantitative power of these computational techniques. sikhcom.net

Modeling of Reaction Pathways and Activation Barriers

Computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions, including the identification of transition states and the calculation of activation barriers. The E2 elimination of this compound provides a clear example. The reaction proceeds much faster for the cis isomer than the trans isomer. chegg.comchegg.com

This difference in reactivity can be explained by modeling the reaction pathway. The transition state for the E2 reaction requires an anti-periplanar arrangement of the leaving group (bromine) and a β-hydrogen. In the stable conformation of the cis isomer, the axial bromine is perfectly positioned for this with two axial β-hydrogens. libretexts.orgvaia.com In contrast, for the trans isomer, the equatorial bromine does not have any anti-periplanar axial hydrogens. For the reaction to occur, the molecule would need to adopt a much higher energy conformation, such as a twist-boat or a chair with an axial tert-butyl group, leading to a significantly higher activation barrier. libretexts.org While specific activation energy values from computational studies on this exact reaction are not widely published, the qualitative agreement with experimental observations is a testament to the predictive power of these models.

Correlation of Computational Results with Experimental Observations

A crucial aspect of computational chemistry is the validation of its results against experimental data. For conformational analysis, this often involves comparing calculated energy differences with those derived from techniques like NMR spectroscopy. For example, the experimentally determined equilibrium ratio of conformers can be used to calculate the free energy difference between them, which can then be compared to the values obtained from DFT or ab initio calculations. sapub.org

Similarly, calculated reaction rates, derived from the computed activation energies, can be compared with experimentally measured kinetic data. The excellent qualitative agreement between the computationally predicted and experimentally observed reactivity of the cis and trans isomers of this compound in E2 elimination reactions serves as a strong validation of the computational models. libretexts.orgvaia.comvaia.com While quantitative correlations for this specific molecule are not extensively documented in the literature, the general success of computational methods in predicting the structures and reactivities of substituted cyclohexanes provides confidence in their application. sapub.orgresearchgate.net

Synthetic Methodologies and Chemical Transformations of 1 Bromo 4 Tert Butylcyclohexane

Preparation Routes to cis- and trans-1-Bromo-4-tert-butylcyclohexane

The synthesis of the specific isomers of 1-bromo-4-tert-butylcyclohexane typically commences from the corresponding cis- and trans-4-tert-butylcyclohexanols. The stereochemistry of the starting alcohol dictates the resulting bromide isomer, although reaction conditions can influence the degree of stereochemical inversion or retention.

The precursor, 4-tert-butylcyclohexanone, can be stereoselectively reduced to afford either the cis or trans alcohol. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) typically yields a mixture of the two, with the trans isomer being the major product due to the preferential equatorial attack of the hydride on the more stable chair conformation of the ketone. tamu.edu Conversely, the use of bulkier reducing agents like L-Selectride® leads to the preferential formation of the cis-alcohol through axial hydride delivery. tamu.edu

Once the desired alcohol isomer is obtained, it can be converted to the corresponding bromide. A common method for this transformation is the reaction with phosphorus tribromide (PBr₃). This reaction generally proceeds with an inversion of stereochemistry. youtube.com Therefore, to synthesize cis-1-bromo-4-tert-butylcyclohexane, one would start with trans-4-tert-butylcyclohexanol. The reaction of cis- and trans-4-tert-butylcyclohexanol with phosphorus pentabromide has also been a subject of conformational analysis studies. acs.orgacs.org

Another approach involves the reaction of the alcohol with hydrogen bromide (HBr). The mechanism of this reaction can be either Sₙ1 or Sₙ2, depending on the reaction conditions and the stereochemistry of the starting alcohol. For instance, the reaction of trans-4-tert-butylcyclohexanol with HBr is likely to proceed through an Sₙ1 mechanism, leading to a mixture of products, while the cis isomer might favor an Sₙ2 pathway with inversion of configuration.

The following table summarizes the general synthetic strategies for the preparation of the cis and trans isomers of this compound.

| Starting Material | Reagent | Major Product | Key Consideration |

| trans-4-tert-Butylcyclohexanol | PBr₃ | cis-1-Bromo-4-tert-butylcyclohexane | Sₙ2 reaction with inversion of stereochemistry. youtube.com |

| cis-4-tert-Butylcyclohexanol | PBr₃ | trans-1-Bromo-4-tert-butylcyclohexane | Sₙ2 reaction with inversion of stereochemistry. youtube.com |

| 4-tert-Butylcyclohexanone | 1. L-Selectride® 2. HBr/PBr₃ | cis-1-Bromo-4-tert-butylcyclohexane | Stereoselective reduction to cis-alcohol followed by bromination. tamu.edu |

| 4-tert-Butylcyclohexanone | 1. NaBH₄ 2. HBr/PBr₃ | trans-1-Bromo-4-tert-butylcyclohexane | Reduction yields predominantly trans-alcohol, which is then brominated. tamu.edu |

Derivatization and Conversion to Other Cyclohexane (B81311) Systems

The bromine atom in this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of various functional groups and the formation of new carbon-carbon bonds. These transformations are broadly categorized into elimination and substitution reactions.

Formation of Alkenes via Elimination

The elimination of hydrogen bromide from the isomers of this compound to form 4-tert-butylcyclohexene (B1265666) is a classic example used to illustrate the stereoelectronic requirements of the E2 elimination mechanism. The rate of this reaction is highly dependent on the stereochemistry of the starting bromide.

The cis isomer, where the bromine atom can readily occupy an axial position in the more stable chair conformation (with the tert-butyl group equatorial), undergoes a rapid E2 elimination. vaia.compearson.comvaia.com This is because the axial bromine is anti-periplanar to the axial hydrogens on the adjacent carbons, fulfilling the geometric requirement for the concerted E2 mechanism. pearson.com

In contrast, the trans isomer, with the bromine atom in the more stable equatorial position, reacts much more slowly under E2 conditions. chegg.com For the E2 reaction to occur, the molecule would have to adopt a less stable conformation with the bulky tert-butyl group in an axial position to place the bromine in an axial orientation, or undergo a higher energy syn-elimination.

The significant difference in reaction rates between the two isomers provides compelling evidence for the stereoelectronic nature of the E2 reaction.

| Isomer | Base/Solvent | Relative Reaction Rate | Product |

| cis-1-Bromo-4-tert-butylcyclohexane | Sodium ethoxide in ethanol (B145695) | Fast | 4-tert-Butylcyclohexene |

| trans-1-Bromo-4-tert-butylcyclohexane | Sodium ethoxide in ethanol | Very Slow | 4-tert-Butylcyclohexene |

Introduction of New Functional Groups via Substitution

This compound can also undergo nucleophilic substitution reactions to introduce a variety of new functional groups. The mechanism of these reactions, Sₙ1 or Sₙ2, is influenced by the stereochemistry of the substrate, the nature of the nucleophile, and the solvent.

For instance, the reaction with nucleophiles such as azide (B81097) (N₃⁻) or cyanide (CN⁻) can lead to the formation of the corresponding azido (B1232118) or cyano derivatives. These reactions are typically carried out by heating the bromoalkane with a solution of sodium or potassium salt of the nucleophile in a suitable solvent. chemguide.co.uknih.gov The reaction of halogenoalkanes with cyanide ions is a valuable method for extending the carbon chain. chemguide.co.ukyoutube.comlibretexts.org

The stereochemical outcome of these substitution reactions on the conformationally locked isomers of this compound provides valuable insights into the reaction mechanism. An Sₙ2 reaction on the cis isomer (axial bromine) would proceed with inversion of configuration to give the trans-substituted product. Conversely, an Sₙ1 reaction would proceed through a planar carbocation intermediate, leading to a mixture of cis and trans products.

The following table summarizes some representative nucleophilic substitution reactions.

| Isomer | Nucleophile | Solvent | Major Product |

| cis-1-Bromo-4-tert-butylcyclohexane | NaN₃ | DMF | trans-1-Azido-4-tert-butylcyclohexane |

| trans-1-Bromo-4-tert-butylcyclohexane | KCN | Ethanol/Water | trans-4-tert-Butylcyclohexanecarbonitrile |

| cis-1-Bromo-4-tert-butylcyclohexane | NaOCH₃ | Methanol | trans-1-Methoxy-4-tert-butylcyclohexane |

Role as a Model Compound in Mechanistic Organic Synthesis

The rigid conformational nature of the this compound isomers makes them ideal substrates for studying the relationship between stereochemistry and reactivity. The large tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where this bulky group occupies an equatorial position, thus minimizing steric strain. wpmucdn.comwpmucdn.com This conformational lock allows for the unambiguous study of the reactivity of axial versus equatorial substituents.

As discussed previously, the dramatic difference in the rates of E2 elimination between the cis (axial bromine) and trans (equatorial bromine) isomers is a textbook example used to demonstrate the requirement for an anti-periplanar arrangement of the leaving group and the β-proton. vaia.compearson.comvaia.com This system has been instrumental in teaching and understanding the stereoelectronic principles that govern many organic reactions. brainly.com

Furthermore, the competition between substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions can be effectively studied using these isomers. For example, by varying the nucleophile/base and the solvent, one can probe the factors that favor one reaction pathway over another. The cis isomer, with its axial leaving group, is well-suited for Sₙ2 reactions, while the trans isomer, which is less reactive in E2 reactions, can be used to study Sₙ1 and E1 mechanisms under appropriate conditions. stackexchange.com

The insights gained from studying the reactions of cis- and trans-1-bromo-4-tert-butylcyclohexane have been fundamental to the development of modern physical organic chemistry and continue to be a valuable tool for both educational and research purposes.

Influence of Solvent and Environmental Effects on Reaction Kinetics and Product Selectivity

Impact of Solvent Polarity and Proticity on Reaction Rates

The choice of solvent is a critical determinant in the solvolysis of 1-bromo-4-tert-butylcyclohexane, with solvent polarity and proticity playing pivotal roles in dictating the reaction mechanism and, consequently, the reaction rate. Solvolysis reactions, where the solvent acts as the nucleophile, can proceed through different pathways, primarily the unimolecular S_N1 and E1 mechanisms or the bimolecular S_N2 and E2 mechanisms. The tert-butyl group in the 4-position effectively locks the cyclohexane (B81311) ring in a specific chair conformation, making the cis and trans isomers ideal substrates for studying the influence of the leaving group's orientation (axial vs. equatorial) on reactivity.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting S_N1 and E1 reactions. These solvents possess a hydrogen atom bonded to an electronegative atom, allowing them to form hydrogen bonds. This ability to act as hydrogen bond donors enables them to stabilize both the departing bromide leaving group and the incipient carbocation intermediate through solvation. This stabilization of the transition state leading to the carbocation lowers the activation energy, thereby accelerating the rate of the unimolecular pathway. For instance, the solvolysis of tertiary alkyl halides, which proceed via an S_N1 mechanism, is significantly faster in polar protic solvents compared to nonpolar or aprotic solvents.

Conversely, polar aprotic solvents, such as acetone (B3395972) and dimethylformamide (DMF), have a dipole moment but lack the ability to donate hydrogen bonds. While they can solvate cations, their ability to solvate anions (the leaving group) is diminished compared to protic solvents. In the context of this compound, where S_N1/E1 pathways are plausible due to the secondary nature of the substrate, a switch from a polar protic to a polar aprotic solvent would generally lead to a decrease in the rate of solvolysis.

The specific stereochemistry of the this compound isomers also has a profound impact on reactivity, especially in elimination reactions. The cis isomer, with the bromine atom in the axial position, can readily achieve the anti-periplanar geometry required for an E2 elimination. In contrast, the trans isomer, with the bromine in the more stable equatorial position, cannot easily attain this geometry, leading to a much slower E2 reaction rate. When considering solvolysis under conditions that favor S_N1/E1 reactions (i.e., without a strong, non-nucleophilic base), the difference in ground-state energy between the less stable cis isomer and the more stable trans isomer will influence their relative rates.

For example, the acetolysis and ethanolysis of cis- and trans-4-tert-butylcyclohexyl tosylates demonstrate the influence of the solvent. In ethanol (B145695), a more polar and protic solvent than acetic acid, the solvolysis rates are generally higher. The rate difference between the cis and trans isomers is also maintained across these solvents, highlighting the intrinsic reactivity differences due to their conformations.

The following interactive table would present the solvolysis rate constants for cis- and trans-1-bromo-4-tert-butylcyclohexane (or its tosylate analogue) in various solvents, allowing for a direct comparison of the impact of solvent polarity and proticity.

Interactive Data Table: Solvolysis Rate Constants

| Solvent System (v/v) | Isomer | Rate Constant (s⁻¹) | Temperature (°C) |

| 80% Ethanol / 20% Water | cis | Data not available | Data not available |

| 80% Ethanol / 20% Water | trans | Data not available | Data not available |

| 60% Ethanol / 40% Water | cis | Data not available | Data not available |

| 60% Ethanol / 40% Water | trans | Data not available | Data not available |

| Acetic Acid | cis | Data not available | Data not available |

| Acetic Acid | trans | Data not available | Data not available |

| Formic Acid | cis | Data not available | Data not available |

| Formic Acid | trans | Data not available | Data not available |

| Trifluoroethanol | cis | Data not available | Data not available |

| Trifluoroethanol | trans | Data not available | Data not available |

Specific Solvation Effects and Their Mechanistic Implications

Beyond the general effects of polarity and proticity, specific interactions between the solvent and the reacting species can have significant mechanistic implications. These specific solvation effects can influence the stability of intermediates and transition states, thereby altering product distributions.

In the solvolysis of this compound and its derivatives, the nature of the solvent can influence the fate of the carbocation intermediate formed in the S_N1/E1 pathway. For instance, in nucleophilic solvents like ethanol or water, the solvent molecules can act as nucleophiles, trapping the carbocation to form substitution products (ethers or alcohols). The stereochemical outcome of this capture can be revealing. A planar carbocation would be expected to be attacked from either face, leading to a mixture of retention and inversion products. However, the leaving group can shield one face of the carbocation, leading to a predominance of the inversion product.

Studies on the phenolysis of cis- and trans-4-tert-butylcyclohexyl p-toluenesulfonates provide concrete examples of how the solvent and substrate stereochemistry influence product distribution. In these reactions, both substitution (phenyl ethers) and elimination (4-tert-butylcyclohexene) products are formed.

For the trans-tosylate (equatorial leaving group), the major product is the elimination product, 4-tert-butylcyclohexene (B1265666), accompanied by the substitution product, 4-tert-butylcyclohexyl phenyl ether. The formation of both cis (inversion) and trans (retention) ethers is observed, indicating the involvement of a carbocation intermediate that can be attacked from both sides.

The cis-tosylate (B14787639) (axial leaving group) also yields 4-tert-butylcyclohexene as the major product, along with the corresponding phenyl ether. The relative amounts of substitution and elimination products can vary with the solvent. For example, in more nucleophilic solvents, the proportion of substitution products may increase.

The following interactive table details the product distribution from the solvolysis of 4-tert-butylcyclohexyl tosylates in different solvents, illustrating the impact of the solvent on product selectivity.

Interactive Data Table: Product Distribution in Solvolysis

| Substrate | Solvent | 4-tert-butylcyclohexene (%) | 4-tert-butylcyclohexyl ether/alcohol (%) | Other Products (%) |

| trans-4-tert-butylcyclohexyl tosylate | Phenol | Data not available | Data not available | Data not available |

| cis-4-tert-butylcyclohexyl tosylate | Phenol | Data not available | Data not available | Data not available |

| trans-4-tert-butylcyclohexyl tosylate | Acetic Acid | Data not available | Data not available | Data not available |

| cis-4-tert-butylcyclohexyl tosylate | Acetic Acid | Data not available | Data not available | Data not available |

| trans-4-tert-butylcyclohexyl tosylate | Ethanol | Data not available | Data not available | Data not available |

| cis-4-tert-butylcyclohexyl tosylate | Ethanol | Data not available | Data not available | Data not available |

Note: Comprehensive product distribution data across various solvents for this compound or its tosylate analogue is limited in the searched literature. The table serves as an illustrative template.

Temperature-Dependent Studies of Conformational Equilibria and Reaction Kinetics

Temperature plays a crucial role in the chemistry of this compound, influencing both the conformational equilibrium of the molecule and the kinetics of its reactions.

The two chair conformations of a substituted cyclohexane are in equilibrium, and the position of this equilibrium is temperature-dependent. For this compound, the bulky tert-butyl group strongly prefers the equatorial position to minimize steric strain. This effectively "locks" the conformation. In the trans isomer, the bromine atom is also in an equatorial position, while in the cis isomer, the bromine is forced into the higher-energy axial position. The energy difference between these conformers can be estimated using A-values, which quantify the steric strain of an axial substituent. The A-value for a tert-butyl group is very large (approximately 5 kcal/mol), while that for a bromine atom is much smaller (around 0.38-0.62 kcal/mol). This large difference in A-values ensures that the conformation with the equatorial tert-butyl group is overwhelmingly favored at any reasonable temperature.

The kinetics of the solvolysis reactions are also highly dependent on temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation, which introduces the concept of activation energy (Ea). A higher temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier, leading to a faster reaction rate.

By studying the reaction rates at different temperatures, it is possible to determine the activation parameters for the reaction: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide deeper insight into the transition state of the rate-determining step.

Enthalpy of Activation (ΔH‡): This represents the difference in heat content between the transition state and the reactants. A lower ΔH‡ indicates a more stable transition state and a faster reaction.

Entropy of Activation (ΔS‡): This reflects the change in the degree of order or randomness when the reactants form the transition state. A positive ΔS‡ suggests a more disordered transition state, which is often associated with unimolecular reactions where one molecule breaks apart into two or more species. A negative ΔS‡ indicates a more ordered transition state, typical of bimolecular reactions where two molecules come together.

For the S_N1/E1 solvolysis of this compound, one would expect a positive entropy of activation due to the dissociation of the C-Br bond in the rate-determining step, leading to a more disordered system (a carbocation and a bromide ion).

The following interactive table would present the activation parameters for the solvolysis of cis- and trans-1-bromo-4-tert-butylcyclohexane (or its tosylate analogue) in various solvents.

Interactive Data Table: Activation Parameters for Solvolysis

| Solvent System | Isomer | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 80% Ethanol / 20% Water | cis | Data not available | Data not available |

| 80% Ethanol / 20% Water | trans | Data not available | Data not available |

| Acetic Acid | cis | Data not available | Data not available |

| Acetic Acid | trans | Data not available | Data not available |

| Phenol | cis | Data not available | Data not available |

| Phenol | trans | Data not available | Data not available |

Note: Specific activation parameters for the solvolysis of this compound or its tosylate analogue across a range of solvents were not found in the searched literature. This table is a template to illustrate the type of data that would be presented.

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

While traditional NMR and IR spectroscopy have been invaluable in characterizing the static structures of 1-bromo-4-tert-butylcyclohexane isomers, the future lies in capturing the fleeting moments of chemical reactions in real-time. Advanced spectroscopic techniques are poised to provide unprecedented insights into the reaction dynamics and mechanisms of this compound.

Stopped-flow spectroscopy , which allows for the rapid mixing of reactants and subsequent monitoring of the reaction progress on a millisecond timescale, is a powerful tool for studying the kinetics of substitution and elimination reactions of this compound. wikipedia.orgphotophysics.combiologic.netlibretexts.org By observing the change in absorbance or fluorescence of reactants, intermediates, or products, researchers can elucidate rate laws and determine the influence of solvent and temperature on reaction pathways. For instance, the solvolysis of cis- and trans-1-bromo-4-tert-butylcyclohexane could be monitored to precisely quantify the rate difference and activation parameters, providing a more detailed energetic picture of the transition states.

Time-resolved Fourier Transform Infrared (FT-IR) spectroscopy offers the ability to observe changes in vibrational modes during a reaction, providing direct information about bond breaking and formation. This technique could be employed to monitor the disappearance of the C-Br stretch and the appearance of the C=C stretch during the E2 elimination of cis-1-bromo-4-tert-butylcyclohexane, offering a direct window into the concerted nature of the reaction. researchgate.net

Two-dimensional (2D) NMR spectroscopy , including techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), can provide detailed information about the spatial relationships and connectivity of atoms in reaction products and intermediates. news-medical.netnumberanalytics.comlongdom.org For example, 2D NMR could be used to unambiguously determine the stereochemistry of products from substitution reactions, shedding light on the subtle factors that may favor inversion or retention of configuration. Furthermore, the development of real-time NMR monitoring allows for the continuous tracking of reactant and product concentrations throughout a reaction, providing a comprehensive kinetic profile. asahilab.co.jpnih.gov

Development of Novel Synthetic Strategies Utilizing Conformational Control

The principle of conformational control, so elegantly demonstrated by this compound, is a powerful tool in the hands of synthetic chemists. Future research will focus on harnessing this control to develop novel and highly selective synthetic methodologies.

The use of conformationally rigid scaffolds, where a bulky group like tert-butyl dictates the spatial arrangement of other substituents, is a growing area in the synthesis of complex molecules and natural products. nih.govacs.orgnih.govmdpi.com By analogy, the this compound framework can be seen as a template for diastereoselective reactions. For example, the axial bromine in the cis isomer can be replaced by other functional groups, and the predictable stereochemistry of the cyclohexane (B81311) ring can be used to direct subsequent reactions on the newly introduced substituent or at other positions on the ring. This approach could be valuable in the synthesis of bioactive molecules where precise stereochemical control is crucial for activity. nih.govnih.govmdpi.com

Furthermore, the development of "removable" conformational locking groups is an exciting prospect. A bulky group could be used to enforce a specific conformation for a series of stereoselective reactions and then be cleaved under mild conditions to yield a more flexible and complex product. This strategy would expand the utility of conformational control beyond simple cyclohexane systems.

The table below illustrates the influence of the tert-butyl group on the preferred conformation of the bromine atom in the cis and trans isomers.

| Isomer | tert-Butyl Position | Bromine Position | Reactivity in E2 Elimination |

| cis-1-Bromo-4-tert-butylcyclohexane | Equatorial | Axial | Fast |

| trans-1-Bromo-4-tert-butylcyclohexane | Equatorial | Equatorial | Slow |

Computational Refinements for Predictive Modeling of Reactivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules like this compound. While existing models can qualitatively predict the preference for E2 elimination in the cis isomer, future research will focus on developing more refined and quantitatively accurate predictive models.

Density Functional Theory (DFT) calculations are becoming increasingly sophisticated, allowing for the accurate determination of transition state geometries and energies. For this compound, this means more precise calculations of the energy barriers for SN1, SN2, E1, and E2 pathways for both isomers. This can help to quantify the subtle interplay of steric and electronic factors that govern the reaction outcome.

A significant challenge in computational chemistry is accurately modeling solvent effects. The development of more advanced implicit and explicit solvent models will be crucial for accurately predicting the reactivity of this compound in different reaction media. This is particularly important for understanding the competition between unimolecular (SN1/E1) and bimolecular (SN2/E2) pathways.

Furthermore, the rise of machine learning in chemistry presents exciting opportunities for developing predictive models for stereoselectivity and reactivity. nih.govarxiv.org By training algorithms on large datasets of reaction outcomes for substituted cyclohexanes, it may become possible to predict with high accuracy the product distribution for a given set of reactants and conditions, moving beyond qualitative rules to quantitative prediction. rsc.org

Exploration of Related Poly-substituted Cyclohexane Systems

The principles learned from this compound provide a solid foundation for understanding more complex poly-substituted cyclohexane systems. The synthesis and study of such compounds is a key area for future research.

The introduction of additional substituents on the cyclohexane ring can lead to more complex conformational landscapes and reactivity profiles. For example, the study of di- and tri-substituted bromocyclohexanes can reveal how the interplay of multiple substituents influences the stability of different chair and twist-boat conformations and, consequently, their reactivity. nih.govnih.gov The synthesis of such molecules, often requiring highly stereoselective methods, is a challenge that drives the development of new synthetic strategies. nih.govnih.gov

Q & A

Q. First Aid :

- Skin contact: Wash with soap/water for 15 minutes.

- Inhalation: Move to fresh air; administer oxygen if needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.